Cas no 2228481-89-6 (2-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propan-1-ol)

2-Methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propan-1-ol is a synthetic organic compound featuring a tetrahydrobenzothiophene core substituted with a tertiary alcohol group. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound's rigid bicyclic framework enhances stability, while the hydroxyl group offers functional versatility for further derivatization. Its lipophilic character improves membrane permeability, which is advantageous in drug development. The tetrahydrobenzothiophene moiety may also contribute to binding affinity in biologically active molecules. This compound is typically handled under inert conditions due to its sensitivity to oxidation. It is used in research settings for the development of novel therapeutic agents and specialty chemicals.
2-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propan-1-ol structure
2228481-89-6 structure
Product Name:2-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propan-1-ol
CAS No:2228481-89-6
MF:C12H18OS
MW:210.335722446442
CID:6080255
PubChem ID:165972481
Update Time:2025-10-24

2-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propan-1-ol
    • EN300-1736364
    • 2228481-89-6
    • Inchi: 1S/C12H18OS/c1-12(2,8-13)11-7-9-5-3-4-6-10(9)14-11/h7,13H,3-6,8H2,1-2H3
    • InChI Key: URTDQLDEKIJUGV-UHFFFAOYSA-N
    • SMILES: S1C(=CC2CCCCC1=2)C(C)(C)CO

Computed Properties

  • Exact Mass: 210.10783637g/mol
  • Monoisotopic Mass: 210.10783637g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 48.5Ų

2-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propan-1-ol Pricemore >>

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2-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propan-1-ol Related Literature

Additional information on 2-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propan-1-ol

Professional Introduction to 2-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propan-1-ol (CAS No. 2228481-89-6)

2-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2228481-89-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a tetrahydro-1-benzothiophen scaffold linked to a propyl alcohol moiety, has garnered attention due to its structural complexity and potential biological activity. The presence of the benzothiophene ring system suggests possible interactions with biological targets, making it a valuable candidate for further investigation in drug discovery and development.

The tetrahydro-1-benzothiophen moiety is a well-studied pharmacophore in medicinal chemistry, known for its ability to modulate various biological pathways. This structural motif is commonly found in bioactive molecules, including those with anti-inflammatory, antiviral, and anticancer properties. The specific substitution pattern in 2-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propan-1-ol may contribute to its unique pharmacological profile, potentially enabling selective targeting of specific disease-related pathways.

Recent advancements in computational chemistry and molecular modeling have enhanced our ability to predict the biological activity of complex molecules like 2-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propan-1-ol. By leveraging high-throughput virtual screening and machine learning algorithms, researchers can rapidly identify potential binding interactions with target proteins. These computational approaches have been instrumental in accelerating the drug discovery process, allowing for the rapid optimization of lead compounds.

In the context of current pharmaceutical research, the synthesis and characterization of novel heterocyclic compounds remain a cornerstone of innovation. The benzothiophene derivatives are particularly noteworthy due to their diverse biological activities and synthetic accessibility. Researchers have been exploring various synthetic routes to introduce modifications at different positions of the benzothiophene ring, aiming to enhance potency and selectivity. The compound in question (CAS No. 2228481-89-6) represents a promising example of such efforts.

The potential applications of 2-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propan-1-ol extend across multiple therapeutic areas. For instance, its structural features may enable it to interact with enzymes or receptors involved in metabolic disorders or neurodegenerative diseases. Preliminary studies have suggested that molecules with similar scaffolds could exhibit inhibitory effects on key enzymes implicated in inflammation and oxidative stress. These findings align with the broader trend toward developing targeted therapies that modulate specific disease mechanisms.

The synthesis of 2-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yxl)propan-l-lrol involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include functional group interconversions, such as alkylation and cyclization reactions, which are facilitated by carefully selected catalysts and reaction conditions. The use of advanced synthetic methodologies ensures high yields and purity levels essential for subsequent biological evaluation.

As our understanding of molecular interactions continues to evolve, so does our ability to design compounds with tailored properties. The integration of experimental data with computational predictions has become increasingly sophisticated, allowing for more accurate assessments of a molecule's potential efficacy and safety profiles. This synergy between experimental and computational approaches is crucial for advancing the development pipeline.

The role of tetrahydro-substituted benzothiophenes in medicinal chemistry cannot be overstated. These compounds often exhibit favorable pharmacokinetic properties due to their hydrophobic nature and ability to cross cell membranes efficiently. Additionally, their structural diversity allows for fine-tuning of biological activity through strategic modifications. The compound under discussion (CAS No. 2228481_89_6) exemplifies this versatility by combining a hydroxyl group with an alkyl-substituted benzothiophene core.

In conclusion, 2_methyl_ 2_(4_5_6_7_tetrahydro_ 1_benzothiophen_ 2_ytl)propan_l_lrol (CAS No._2228481_89_6) represents a compelling subject for further research in pharmaceutical chemistry._ Its structural features_and potential biological activities_make it_a_valuable asset_in_the_search_for_new_drugs._ With continued advances_in_synthetic_methods_and_computational_techniques,_this_compound_and_related derivatives_have_the_potential_to_contribute_to_the_development_of_next-generation_medicines._

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